(E)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-3-PHENYL-2-PROPENAMIDE
Overview
Description
(E)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-3-PHENYL-2-PROPENAMIDE is a complex organic compound that features a combination of phenyl, sulfonyl, and propenamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-3-PHENYL-2-PROPENAMIDE typically involves a multi-step process:
Formation of the Phenethylamino Group: This step involves the reaction of phenethylamine with a suitable sulfonyl chloride to form the phenethylamino sulfonyl derivative.
Coupling with 4-Aminobenzaldehyde: The phenethylamino sulfonyl derivative is then coupled with 4-aminobenzaldehyde under acidic conditions to form the intermediate compound.
Formation of the Propenamide Group: The final step involves the reaction of the intermediate with cinnamoyl chloride to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
(E)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-3-PHENYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may inhibit or activate specific signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-3-PHENYL-2-PROPENAMIDE: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-3-PHENYL-2-BUTENAMIDE: Similar structure but with a butenamide group instead of propenamide.
Uniqueness
(E)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-3-PHENYL-2-PROPENAMIDE is unique due to its specific configuration and combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-phenyl-N-[4-(2-phenylethylsulfamoyl)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-23(16-11-19-7-3-1-4-8-19)25-21-12-14-22(15-13-21)29(27,28)24-18-17-20-9-5-2-6-10-20/h1-16,24H,17-18H2,(H,25,26)/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQZTKXIBZYCHP-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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